Superior Scaffold for CDK2 Inhibition Compared to Imidazo[1,2-a]pyridine
The imidazo[1,2-b]pyridazine scaffold demonstrates significant differentiation from the closely related imidazo[1,2-a]pyridine series in the context of cyclin-dependent kinase (CDK) inhibition [1]. A direct scaffold-hopping study revealed that while both series can yield compounds with similar CDK activity, their structure-activity relationships (SAR) and binding modes diverge substantially, providing a distinct path for lead optimization [1].
| Evidence Dimension | Scaffold Differentiation for CDK Inhibition |
|---|---|
| Target Compound Data | Imidazo[1,2-b]pyridazine-based CDK2 inhibitors demonstrate a unique SAR and binding mode, leading to compounds with >1 µM plasma levels after a 2 mg/kg oral dose in mice [1]. |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine-based CDK inhibitors |
| Quantified Difference | Divergent SAR and binding modes, leading to distinct optimization trajectories [1]. |
| Conditions | Structure-activity relationship study and protein crystallography [1]. |
Why This Matters
This scaffold-specific SAR prevents the simple substitution of the imidazo[1,2-b]pyridazine core with other heterocycles, making 3,6-Dichloroimidazo[1,2-b]pyridazine an essential starting material for accessing this unique chemical and biological space.
- [1] Byth, K. F., Cooper, N., Culshaw, J. D., Heaton, D. W., Oakes, S. E., Minshull, C. A., ... & Thomas, A. P. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. View Source
